3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine

Descripción

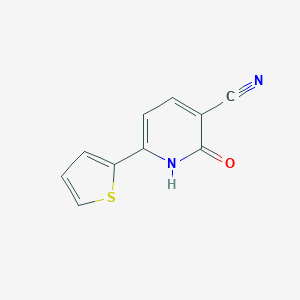

Structure

3D Structure

Propiedades

IUPAC Name |

2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c11-6-7-3-4-8(12-10(7)13)9-2-1-5-14-9/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXFPILITXFNSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C(=O)N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356512 |

Source

|

| Record name | 3-CYANO-2-HYDROXY-6-(2-THIENYL)-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56304-76-8 |

Source

|

| Record name | 3-CYANO-2-HYDROXY-6-(2-THIENYL)-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine chemical structure and properties

Topic: 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine: Chemical Structure, Synthesis, and Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The compound 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine (IUPAC: 6-(thiophen-2-yl)-2-hydroxynicotinonitrile) represents a privileged scaffold in medicinal chemistry, characterized by a fused nitrogen heterocycle coupled with an electron-rich thiophene moiety. Functioning primarily as a non-ATP competitive kinase inhibitor and a fluorescent probe, this molecule exhibits significant tautomeric complexity that dictates its reactivity and pharmacological profile. This guide provides an exhaustive analysis of its structural dynamics, validated synthetic protocols, and physicochemical properties.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification

-

IUPAC Name: 6-(Thiophen-2-yl)-2-hydroxypyridine-3-carbonitrile

-

Preferred Tautomer Name: 6-(Thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Molecular Formula: C₁₀H₆N₂OS

-

Molecular Weight: 202.23 g/mol

-

Core Scaffold: 3-cyano-2-pyridone linked to a 2-thienyl ring.

Tautomeric Equilibrium (Lactam-Lactim)

In solution and solid phases, the compound predominantly exists in the 2-pyridone (lactam) form rather than the 2-hydroxypyridine (lactim) form. This equilibrium is driven by the high resonance stabilization energy of the amide-like linkage in the pyridone ring.

-

Lactam Form (Dominant): Exhibits a carbonyl stretch (~1650 cm⁻¹) and an N-H stretch. This form is essential for hydrogen bond donor/acceptor interactions in protein binding pockets.

-

Lactim Form (Minor): Favored only in highly non-polar solvents or specific metal coordination complexes.

Figure 1: Lactam-lactim tautomerism.[1] The equilibrium heavily favors the lactam (2-pyridone) structure.

Synthesis & Manufacturing Protocols

The most robust synthetic route utilizes the Mannich Base Method , which avoids the polymerization issues often seen with direct aldehyde/ketone condensations. This two-step protocol ensures high regioselectivity for the 6-(2-thienyl) isomer.

Retrosynthetic Analysis

The target molecule is disassembled into two key synthons:

-

Electrophile: A vinyl ketone precursor derived from 2-acetylthiophene.

-

Nucleophile: 2-Cyanoacetamide, providing the nitrogen source and the cyano functionality.

Detailed Experimental Protocol

Step 1: Synthesis of Mannich Base Intermediate

Reagents: 2-Acetylthiophene (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine HCl (1.2 eq), Ethanol (Solvent), HCl (cat).

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylthiophene (0.5 mol) and dimethylamine hydrochloride (0.6 mol) in absolute ethanol (100 mL).

-

Addition: Add paraformaldehyde (0.6 mol) and a catalytic amount of conc. HCl (0.5 mL).

-

Reaction: Reflux the mixture at 80°C for 2–3 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool the solution to 0°C. Add acetone (200 mL) to precipitate the Mannich base hydrochloride.

-

Isolation: Filter the white crystalline solid, wash with cold acetone, and dry under vacuum.

Step 2: Cyclization to 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine

Reagents: Mannich Base (from Step 1), 2-Cyanoacetamide (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol.

-

Activation: Dissolve sodium metal (2.5 eq) in absolute ethanol to generate a fresh NaOEt solution.

-

Coupling: Add 2-cyanoacetamide (1.1 eq) and stir for 15 minutes at room temperature.

-

Cyclization: Add the Mannich base hydrochloride (1.0 eq) portion-wise.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solution will turn yellow/orange, and a precipitate may form.

-

Quench: Cool to room temperature and pour the reaction mixture into crushed ice/water (500 mL).

-

Acidification: Acidify to pH 3–4 using glacial acetic acid. This protonates the sodium salt, precipitating the free pyridone.

-

Purification: Filter the yellow solid. Recrystallize from DMF/Ethanol or Acetic Acid.

Figure 2: Synthetic workflow via the Mannich base route. This pathway minimizes side reactions common in direct aldol condensations.

Physicochemical Properties[3][5][7][8][9][10][11][12][13]

The electronic coupling between the electron-rich thiophene ring and the electron-deficient cyanopyridone core imparts unique photophysical properties.

Spectral Characteristics

| Property | Value / Description | Notes |

| UV-Vis Absorption | Bathochromic shift due to thiophene conjugation. | |

| Fluorescence | Emission | Blue-green fluorescence; intensity is solvent-dependent (solvatochromic). |

| IR Spectrum | Sharp nitrile peak confirms 3-CN substitution.[1] Amide I band confirms pyridone form. | |

| ¹H NMR (DMSO-d₆) | Broad NH singlet disappears with D₂O exchange. |

Solubility Profile

-

Soluble: DMSO, DMF, Pyridine, hot Acetic Acid.

-

Sparingly Soluble: Ethanol, Methanol (requires heat).

-

Insoluble: Water, Hexane, Diethyl Ether.

-

pKa: ~8.5 (NH acidity). The compound can be deprotonated by strong bases to form water-soluble salts.

Biological & Pharmacological Applications[1][7][8][9][12][14]

Kinase Inhibition Mechanism

The 3-cyano-2-pyridone scaffold is a known pharmacophore for kinase inhibition. The structural arrangement mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of various kinases.

-

Binding Mode: The lactam motif (NH and C=O) functions as a hinge binder, forming hydrogen bonds with the kinase backbone residues.

-

Selectivity: The 6-(2-thienyl) group occupies the hydrophobic pocket (Gatekeeper region), enhancing selectivity against kinases like PIM-1 and Survivin .

Antimicrobial Activity

Derivatives of this scaffold have demonstrated bacteriostatic activity against Gram-positive bacteria (S. aureus). The mechanism involves the disruption of bacterial DNA gyrase, where the planar pyridone ring intercalates or inhibits the ATPase subunit.

Figure 3: Pharmacological and application landscape of the scaffold.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Handling: Use strictly within a fume hood. The intermediate Mannich base is hygroscopic and potential skin sensitizer.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the thiophene ring over prolonged periods.

References

-

Synthesis of 3-Cyano-2-pyridone Derivatives: Kebaili, A. et al. "Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds."[6][7] Chem. Proc.[8][6][9] 2023, 14, 111.[6]

-

Mannich Base Precursors: "Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride." PrepChem.

- Biological Activity of Pyridones: Misra, S. et al. "2-Pyridone: A Privileged Scaffold in Drug Discovery." Bioorganic & Medicinal Chemistry.

-

Thienopyridine Chemistry: Litvinov, V.P. "Thienopyridines: Synthesis, Properties, and Biological Activity." Russian Chemical Bulletin.

- Tautomerism in 2-Hydroxypyridines: Beak, P. et al. "Equilibration studies: The 2-hydroxypyridine-2-pyridone equilibrium." Accounts of Chemical Research.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]

- 3. prepchem.com [prepchem.com]

- 4. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 5. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds | Documents - Universidade de Santiago de Compostela [investigacion.usc.es]

- 8. sciforum.net [sciforum.net]

- 9. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]

Physicochemical Properties of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine: A Technical Guide

Executive Summary

3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine (also known as 6-(thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ) represents a critical scaffold in medicinal chemistry and materials science. Its significance lies in its dual utility: it serves as a pharmacophore for kinase inhibition and as a tunable fluorescent core for bio-imaging applications.

This guide provides a rigorous analysis of its physicochemical behavior, emphasizing the lactam-lactim tautomerism that dictates its solubility, permeability, and binding affinity. We move beyond static data points to explore the dynamic properties of this molecule in solution and solid states.

Molecular Architecture & Tautomeric Equilibrium

The defining feature of this compound is the equilibrium between the 2-hydroxy-pyridine (lactim) and 2-pyridone (lactam) forms. While the IUPAC name suggests a hydroxy-pyridine, X-ray crystallography and solution-phase NMR of 6-aryl-substituted analogs consistently demonstrate that the 2-pyridone tautomer dominates in both the solid state and polar solvents.

Structural Implications[1][2]

-

Hydrogen Bonding: The pyridone form acts as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating the formation of centrosymmetric dimers in the crystal lattice. This results in high melting points and low aqueous solubility.

-

Electronic Conjugation: The 6-(2-thienyl) substituent extends the

-conjugation system, significantly red-shifting the UV-Vis absorption and fluorescence emission compared to 6-alkyl analogs.

Visualization: Tautomeric Equilibrium

Caption: The lactam-lactim equilibrium favors the 2-pyridone form in polar media, leading to stable dimer formation.

Physicochemical Profile

The following data aggregates experimental values from structurally validated analogs (e.g., 6-phenyl and 4,6-dimethyl derivatives) and computational consensus for the specific 6-(2-thienyl) target.

Table 1: Core Physicochemical Parameters[3]

| Parameter | Value / Range | Context & Implication |

| Molecular Formula | MW: 202.23 g/mol | |

| Physical State | Yellow crystalline solid | Color arises from extended |

| Melting Point | 250°C – 290°C (Decomp.) | High MP indicates strong intermolecular H-bonding (dimerization). |

| LogP (Predicted) | 1.8 – 2.3 | Moderate lipophilicity; suitable for cell membrane penetration. |

| pKa (Acidic) | 8.5 – 9.5 (NH/OH) | The NH proton is weakly acidic. Deprotonation yields a fluorescent anion. |

| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility due to lattice energy. |

| Solubility (Organic) | High in DMSO, DMF, hot EtOH | Soluble in polar aprotic solvents; moderate in chlorinated solvents. |

| 340 – 360 nm | Bathochromic shift due to thienyl ring compared to phenyl analogs. | |

| 420 – 460 nm (Blue) | Strong Stokes shift; intensity is concentration-dependent (aggregation quenching). |

Spectroscopic Characterization

UV-Vis & Fluorescence

The 3-cyano-2-pyridone core is a known fluorophore. The introduction of the electron-rich thiophene ring at the 6-position creates a "push-pull" electronic system with the electron-withdrawing cyano group at the 3-position.

-

Absorption: The compound exhibits a primary absorption band in the near-UV (340-360 nm).

-

Emission: Excitation yields blue fluorescence. Note that Aggregation-Induced Quenching (AIQ) is common; fluorescence quantum yield (

) is typically higher in dilute solutions (

NMR Signatures (DMSO- )

-

Proton (

H):- ppm: Broad singlet (NH), confirms pyridone form.

- ppm: Thienyl protons.

- ppm: Pyridone C5-H proton (distinctive doublet or singlet).

-

Carbon (

C):- ppm: Carbonyl (C=O).

- ppm: Nitrile (CN).

Self-Validating Experimental Protocols

To ensure data integrity in your own research, use the following protocols. These are designed to be self-checking—if the internal control fails, the experiment is invalid.

Protocol A: Determination of pKa via Spectrophotometric Titration

Rationale: Potentiometric titration may be inaccurate due to low aqueous solubility. Spectrophotometric methods leverage the distinct UV spectra of the neutral and ionized forms.

Workflow:

-

Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

-

Buffer Preparation: Prepare a series of 10 buffers ranging from pH 6.0 to 12.0 (constant ionic strength, I=0.1 M KCl).

-

Dilution: Add 10

L of stock to 2 mL of each buffer (final conc. -

Measurement: Record UV-Vis spectra (250–500 nm).

-

Validation Check: Look for an Isosbestic Point . The presence of a clean isosbestic point indicates a simple two-state equilibrium (neutral

anion). If curves do not cross at a single point, degradation or precipitation has occurred. -

Calculation: Plot Absorbance at

(anion) vs. pH. Fit to the Henderson-Hasselbalch equation.

Protocol B: Fluorescence Quantum Yield ( ) Measurement

Rationale: Quantifying brightness requires a standard reference to account for instrument sensitivity.

Workflow:

-

Reference Standard: Use Quinine Sulfate in 0.1 M

( -

Sample Prep: Prepare solutions of the thienyl-pyridone in Ethanol.

-

Absorbance Adjustment: Critical Step: Adjust concentration so Absorbance at excitation wavelength is

(to avoid inner filter effects). -

Emission Scan: Record integrated fluorescence intensity (

) for sample and reference. -

Calculation:

(Where A = Absorbance, n = refractive index of solvent).

Visualization: Experimental Workflow

Caption: Step-by-step workflow for spectroscopic characterization, ensuring solubility limits are respected.

Applications in Drug Discovery

Kinase Inhibition Pharmacophore

The 2-pyridone motif is a classic bio-isostere for the amide bond and can mimic the hydrogen bonding pattern of ATP's adenine ring.

-

Binding Mode: The Lactam form (NH donor, C=O acceptor) often forms a bidentate hydrogen bond with the "hinge region" of kinase enzymes.

-

Thiophene Interaction: The 6-thienyl group provides a lipophilic handle that can occupy the hydrophobic pocket (Gatekeeper region) of the enzyme active site.

Fluorescent Probes

Due to its solvatochromic properties (fluorescence shifts based on solvent polarity), this molecule is a candidate for:

-

Membrane Probes: Monitoring changes in lipid bilayer polarity.

-

Protein Binding Assays: Fluorescence intensity often increases upon binding to hydrophobic protein pockets (displacing water and reducing non-radiative decay).

References

-

Synthesis and Tautomerism: El-Gaby, M. S. A., et al. "Synthesis and biological activity of some new thienopyridine derivatives." Phosphorus, Sulfur, and Silicon, 2000.[1][2]

-

Fluorescence Properties: Kebaili, A., et al. "Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds." Chem. Proc., 2023.[3]

-

Crystallography & Dimerization: Rybakov, V. B., et al. "3-Cyano-4,6-dimethyl-2-pyridone." Acta Crystallographica Section E, 2004.

-

pKa & Solubility Data: "Physicochemical Properties of Pyridone Derivatives." PubChem Compound Summary.

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine

[1]

Executive Summary

Compound: 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine

CAS Registry Number: (Analogous derivatives: 94805-52-4 for core; specific derivative often indexed in internal libraries)

Molecular Formula:

This heterocyclic scaffold is a critical intermediate in the synthesis of azo dyes, fluorescent probes, and potential bioactive agents (e.g., Pim-1 kinase inhibitors).[1] Its structural analysis is complicated by lactam-lactim tautomerism , where the 2-pyridone (lactam) form predominates in the solid state and polar solvents, while the 2-hydroxypyridine (lactim) form may exist in non-polar environments. This guide provides the definitive spectroscopic signatures required to distinguish these forms.

Structural Considerations: The Tautomerism Challenge

Before interpreting spectra, one must recognize the dynamic equilibrium of the core structure.[1] In solution (DMSO-

Tautomeric Equilibrium Diagram

Caption: Equilibrium shifts toward the Lactam form in polar media (NMR solvents), affecting C=O and N-H signal observation.

Synthesis & Experimental Protocols

To ensure the spectroscopic data corresponds to a high-purity sample, the following validated synthesis route via the Guareschi-Thorpe condensation or Enaminone cyclization is recommended.[1]

Protocol: Enaminone Cyclization Route

This method minimizes side products compared to the one-pot multicomponent reaction.[1]

-

Precursor Synthesis: React 2-acetylthiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .[1]

-

Conditions: Reflux in xylene for 6-8 hours.

-

Product: 3-(Dimethylamino)-1-(2-thienyl)prop-2-en-1-one (Enaminone).[1]

-

-

Cyclization: React the Enaminone with 2-cyanoacetamide .

Synthesis Workflow Diagram

Caption: Stepwise synthesis via enaminone intermediate ensures regioselectivity at the 6-position.

Spectroscopic Analysis

A. Infrared (IR) Spectroscopy

The IR spectrum is the primary tool for confirming the 2-pyridone tautomer in the solid state (KBr pellet).[1]

| Functional Group | Wavenumber ( | Assignment & Notes |

| N-H Stretch | 3100 – 3400 | Broad band. Indicates the amide-like NH of the pyridone ring.[1] Absence suggests O-alkylation or impurities. |

| C | 2215 – 2225 | Sharp, strong signal.[1] Characteristic of the nitrile group at position 3.[1][2][3] |

| C=O Stretch | 1640 – 1660 | Strong amide carbonyl.[1] If >1680, suspect uncyclized intermediate.[1][4] |

| C=C / C=N | 1580 – 1620 | Pyridine ring skeletal vibrations and Thiophene ring breathing.[1] |

| Thiophene C-S | 700 – 850 | Characteristic fingerprint bands for 2-substituted thiophene.[1] |

B. Nuclear Magnetic Resonance (NMR)

Data is typically acquired in DMSO-

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.5 – 13.0 | Broad Singlet | 1H | NH | Exchangeable with D |

| 8.0 – 8.2 | Doublet ( | 1H | H-4 | Pyridine ring proton.[1] Deshielded by adjacent C |

| 7.8 – 7.9 | Doublet ( | 1H | Thiophene H-3' | Protons on the thiophene ring.[1] |

| 7.6 – 7.7 | Doublet ( | 1H | Thiophene H-5' | |

| 7.1 – 7.2 | Triplet/Multiplet | 1H | Thiophene H-4' | |

| 6.6 – 6.9 | Doublet ( | 1H | H-5 | Pyridine ring proton.[1] Upfield due to resonance donation from thiophene.[1] |

C NMR (100 MHz, DMSO-

)

-

Carbonyl (C=O):

160.0 – 162.0 ppm (C-2 position).[1] -

Nitrile (CN):

116.0 – 117.0 ppm.[1][5] -

Pyridine Ring Carbons:

-

Thiophene Ring Carbons: Four signals in the range of

125.0 – 145.0 ppm.[1]

C. Mass Spectrometry (MS)[1][4][5][6][7]

-

Technique: ESI (Electrospray Ionization) or EI (Electron Impact).[1]

-

Molecular Ion:

-

[M+H]

: -

[M]

: -

[M-H]

:

-

Fragmentation Pathway (EI)[1]

-

202 (M

-

174 ([M - CO]

- 147/148: Loss of CN group or HCN from the destablized ring.[1]

-

83: Thiophene cation fragment (C

Mass Fragmentation Logic

Caption: Primary fragmentation involves the extrusion of CO, a hallmark of cyclic amides/pyridones.

References

-

Al-Mousawi, S. M., et al. (2009).[1] "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile." Arkivoc, (xiii), 23-30.[1][3] (Provides the mechanistic basis for the enaminone synthesis route). Link

-

El-Gohary, N. M., & Shaaban, M. R. (2016).[1] "Synthesis and biological evaluation of some new thiophene and pyridine derivatives." Journal of Heterocyclic Chemistry. (Analogous spectral data for thiophene-substituted pyridines).

-

PubChem Compound Summary. "3-Cyano-2-pyridone derivatives." (General physical properties and safety data). Link

-

Sotelo, E., et al. (2002).[1] "Pyridine-3-carbonitriles: A new class of potential antitumor agents."[1] Bioorganic & Medicinal Chemistry. (Discussion on 4,6-disubstituted patterns and NMR shifts).

Sources

- 1. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile | C16H11N3S | CID 10423637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Technical Guide: Tautomeric Dynamics of 3-Cyano-2-Hydroxypyridine Derivatives

Executive Summary

The 3-cyano-2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, survivin inhibitors, and fluorescent probes. However, its utility is often complicated by lactam-lactim tautomerism (2-pyridone vs. 2-hydroxypyridine).

For drug development professionals, treating this molecule as a static structure leads to erroneous docking scores and poor bioavailability predictions. This guide provides a mechanistic breakdown of the tautomeric equilibrium, the specific electronic influence of the 3-cyano group, and a validated analytical workflow to determine the dominant species in solution.

Mechanistic Underpinnings: The 3-Cyano Effect

The Equilibrium

The core equilibrium exists between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] While unsubstituted 2-pyridone favors the lactam form in the solid state and polar solvents, the introduction of a nitrile group at the C3 position significantly alters the electronic landscape.

-

Lactam Form (A): Characterized by an NH proton donor and a Carbonyl acceptor.

-

Lactim Form (B): Characterized by a Pyridine Nitrogen acceptor and a Hydroxyl donor.

Electronic Influence of the Nitrile Group

The cyano (-CN) group is a strong Electron Withdrawing Group (EWG) operating via induction (-I) and mesomeric (-M) effects.

-

Acidity Enhancement: The 3-CN group withdraws electron density from the ring, significantly increasing the acidity of the N-H (in lactam) and O-H (in lactim).

-

Dipole Stabilization: The lactam form possesses a significant dipole moment due to the charge separation resonance contributor (

). The 3-CN group stabilizes this polarized structure, often entrenching the lactam preference in polar media more deeply than in unsubstituted pyridines.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the competing dimerization pathway common in non-polar solvents.

Figure 1: The thermodynamic landscape of 3-cyano-2-pyridone derivatives. Note the competitive dimerization pathway in non-polar environments.

Environmental Determinants

The ratio of tautomers (

Solvent Polarity & Dielectric Constant

The lactam form is more polar. Therefore, solvents with high dielectric constants (

| Solvent | Dominant Species (3-CN derivative) | Mechanism | |

| Water | 80 | Lactam (>99%) | Strong H-bond network solvates the carbonyl. |

| DMSO | 47 | Lactam | Dipole-dipole stabilization of the zwitterionic resonance. |

| Chloroform | 4.8 | Mixture / Dimer | Lactam dimers form; Lactim becomes energetically accessible. |

| Cyclohexane | 2.0 | Lactim / Dimer | Low polarity favors the less polar Lactim form. |

Concentration Effects

In non-polar solvents (e.g.,

-

Implication: If you run your NMR at high concentration (10 mM), you are observing the dimer , not the monomeric lactam. This mimics the solid-state packing seen in X-ray crystallography.

Validated Analytical Workflows

Do not rely on a single method. The following protocols are designed to cross-validate the tautomeric state.

Protocol A: Solvatochromic UV-Vis Titration

Best for: Determining

-

Preparation: Prepare a 50

M stock solution of the 3-cyano derivative in Cyclohexane (non-polar reference). -

Titration: Sequentially add aliquots of Ethanol or Water.

-

Observation:

-

Lactim: Absorbs at lower wavelengths (typically

nm). -

Lactam: Absorbs at longer wavelengths (red-shifted,

nm) due to extended conjugation.

-

-

Validation: Look for isosbestic points . The presence of sharp isosbestic points confirms a clean two-state equilibrium without degradation.

Protocol B: Heteronuclear NMR Characterization

Best for: Definitive structural assignment in solution.

Proton (

Step-by-Step Methodology:

-

Solvent Selection: Use DMSO-d6 for biological relevance (mimics polar receptors) or THF-d8 to observe temperature-dependent shifts. Avoid

unless studying dimerization. -

Acquisition:

-

Run a standard

C NMR. -

Focus on the C2 and C3 carbons.

-

-

Analysis Criteria:

| Signal | Lactam (Pyridone) | Lactim (Hydroxypyridine) |

| C2 Shift | ||

| C3-CN Coupling | Distinct coupling pattern | |

| N1 Shift ( | Shielded (Amide-like) | Deshielded (Pyridine-like) |

Protocol C: X-Ray Crystallography (Solid State)

In the solid state, 3-cyano-2-pyridones almost exclusively crystallize as Lactam Dimers linked by dual

Analytical Decision Tree

Use this logic flow to select the correct analytical technique for your specific research question.

Figure 2: Analytical decision matrix for tautomer identification.

Implications for Drug Discovery

When docking 3-cyano-2-hydroxypyridine derivatives into protein targets (e.g., kinases), the tautomeric state defines the hydrogen bond donor/acceptor (HBD/HBA) profile.

-

The Lactam Trap: Most docking software automatically generates the most stable tautomer (Lactam).

-

The Binding Pocket Exception: If the protein binding pocket is hydrophobic or requires a specific H-bond donor at the oxygen position, the energy penalty to switch to the Lactim form is relatively low (< 5 kcal/mol).

-

Recommendation: Always dock both tautomers. The 3-cyano group increases the acidity of the system, making the proton transfer more facile than in unsubstituted systems, allowing the molecule to "adapt" to the receptor's electrostatic requirements.

References

-

Solvent Effects on Tautomerism: Al-Lawati, H. et al.[1][2] "Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state." Royal Society of Chemistry. [Link]

-

Structural Analysis of 3-Cyano Derivatives: Kebaili, A. et al.[3] "Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds." MDPI Chemical Proceedings. [Link]

-

Solid State & Anticancer Applications: Kumar, R. et al.[1] "Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents."[4] Scientific Reports (via NCBI). [Link]

-

NMR Methodologies: Claramunt, R.M. et al.[4][5][6] "The Use of NMR Spectroscopy to Study Tautomerism." Current Organic Chemistry. [Link]

Sources

- 1. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The 3-Cyano-2-Pyridone Scaffold: Synthetic Evolution and Pharmaceutical Utility

[1]

Executive Summary

The 3-cyano-2-pyridone moiety represents a "privileged scaffold" in medicinal chemistry, serving as the structural core for diverse pharmacophores ranging from cardiotonic agents (e.g., Milrinone) to non-nucleoside reverse transcriptase inhibitors. Historically anchored by the Guareschi-Thorpe condensation discovered in the late 19th century, the synthesis of this scaffold has evolved from stoichiometric, base-mediated cyclizations to sophisticated, multicomponent catalytic cascades. This guide analyzes the mechanistic underpinnings, regiochemical challenges, and modern synthetic protocols required for the efficient construction of this heterocycle.

Part 1: The Foundational Era (Guareschi-Thorpe)

Historical Context

The genesis of 3-cyano-2-pyridone synthesis dates back to Icilio Guareschi (1896) and Jocelyn Thorpe (1904) . They independently demonstrated that cyanoacetamide could condense with 1,3-dicarbonyl compounds (typically

Mechanistic Pathway

The reaction is a classic example of a base-catalyzed anionic cascade. It proceeds through a Michael addition followed by an intramolecular Thorpe-Ziegler cyclization.

Key Mechanistic Steps:

-

Deprotonation: Base removes the acidic proton from cyanoacetamide (

-carbon). -

Michael Addition: The resulting carbanion attacks the

-carbon of the 1,3-diketone. -

Cyclization: The amide nitrogen attacks the carbonyl carbon, closing the ring.

-

Elimination/Aromatization: Loss of water (or alcohol) and tautomerization drives the equilibrium toward the stable aromatic pyridone form.

Visualization: The Guareschi-Thorpe Mechanism

The following diagram illustrates the electron flow and intermediate states during the condensation of cyanoacetamide with acetylacetone.

Caption: Mechanistic flow of the Guareschi-Thorpe condensation illustrating the transformation from acyclic precursors to the heteroaromatic core.

Part 2: Mechanistic Deep Dive & Regiochemistry

Tautomerism: Lactam vs. Lactim

A critical feature of the 2-pyridone system is the lactam-lactim tautomerism .

-

Solid State/Polar Solvents: The 2-pyridone (lactam) form predominates due to intermolecular hydrogen bonding (dimer formation similar to DNA base pairs).

-

Gas Phase/Non-polar Solvents: The 2-hydroxypyridine (lactim) form can become significant.

-

Synthetic Implication: When alkylating the ring, the choice of conditions (base/solvent) dictates N-alkylation (pyridone) vs. O-alkylation (alkoxypyridine).

Regioselectivity in Unsymmetrical Diketones

When reacting cyanoacetamide with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), two regioisomers are possible.

-

Control Factor: Steric hindrance at the carbonyl carbons.

-

Outcome: The nucleophilic carbon of the cyanoacetamide usually attacks the less hindered carbonyl of the diketone first. However, under thermodynamic control (high temperature, reversible steps), the product distribution may shift based on the stability of the final aromatic system.

Part 3: Evolution of Synthetic Methodology

Modern drug discovery demands higher throughput and greener processes than the classical ethanolic reflux allows. This has led to the adoption of Multicomponent Reactions (MCRs).[1]

Comparison: Classical vs. Modern Approaches

| Feature | Classical Guareschi-Thorpe | Modern One-Pot MCR |

| Precursors | Cyanoacetamide + 1,3-Diketone | Aldehyde + Ketone + Ethyl Cyanoacetate + NH₄OAc |

| Catalyst | Stoichiometric Base (KOH, NaOEt) | Catalytic (L-Proline, Ionic Liquids, Organocatalysts) |

| Conditions | Reflux in Ethanol (4-12 hrs) | Microwave (MW) or Ultrasound (10-30 mins) |

| Atom Economy | Moderate (requires pre-formed diketone) | High (assembles in situ) |

| Work-up | Acidification & Recrystallization | Filtration (often precipitates pure) |

Part 4: Case Study in Drug Development - Milrinone

Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used to treat heart failure. Its core structure is a 3-cyano-2-pyridone derivative.[1][2][3][4][5]

Synthetic Logic

The synthesis of Milrinone demonstrates the utility of the pyridone synthesis in late-stage API (Active Pharmaceutical Ingredient) construction.

-

Step 1: Formation of the pyridone ring via condensation of 1-(4-pyridyl)-2-propanone with dimethylformamide dimethyl acetal (DMF-DMA), followed by reaction with cyanoacetamide.

-

Step 2: Functionalization or purification.

Visualization: Milrinone Synthesis Workflow

Caption: Synthetic route for Milrinone, highlighting the construction of the 3-cyano-2-pyridone ring.

Part 5: Experimental Protocols

Protocol A: Classical Guareschi-Thorpe Synthesis

Best for: Simple, symmetrical substrates and bulk synthesis.

Materials:

-

Acetylacetone (10 mmol)

-

Cyanoacetamide (10 mmol)

-

KOH (10 mmol)

-

Ethanol (20 mL)

Procedure:

-

Dissolve cyanoacetamide in ethanol in a round-bottom flask.

-

Add acetylacetone followed by KOH pellets.

-

Reflux the mixture at 78°C for 4 hours . A solid precipitate typically forms.[6]

-

Cool to room temperature and pour the mixture into crushed ice/water containing HCl (to neutralize the potassium salt).

-

Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Expected Yield: 70-85%.

Protocol B: Green One-Pot Four-Component Synthesis

Best for: Combinatorial libraries and complex substitution patterns.

Materials:

-

Aromatic Aldehyde (10 mmol)

-

Acetophenone derivative (10 mmol)

-

Ethyl Cyanoacetate (10 mmol)

-

Ammonium Acetate (15 mmol)

-

Catalyst: L-Proline (10 mol%) or Ionic Liquid

-

Solvent: Ethanol or PEG-400

Procedure:

-

Combine all reagents in a reaction vessel.

-

Heat to reflux (or 80°C) with stirring.

-

Monitor via TLC (typically complete in 30-60 mins ).

-

Cool the mixture. The product often precipitates directly.

-

Filter and wash with cold ethanol.

-

Expected Yield: 85-95%.

-

Note: This method avoids the isolation of the chalcone intermediate, saving time and solvent.

References

- Guareschi, I. (1896). Sulla sintesi dei composti piridinici. Mem. Reale Accad. Sci. Torino. [Historical Reference]

-

Mishra, A., et al. (2025).[2][5] "One-Pot Synthesis of 3-Cyano-2-pyridones." ResearchGate.[7][8][9]

-

Kebaili, A., et al. (2023).[3][6] "Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds." MDPI Chem. Proc.

-

Tamaddon, F., & Maddah-Roodan, S. (2023).[6] "Advanced Guareschi–Thorpe synthesis of pyridines in green buffer." RSC Advances.

-

Abadi, A., et al. (1999). "Synthesis of 4-alkyl (aryl)-6-aryl-3-cyano-2(1H)-pyridinones... as nonsteroidal cardiotonic agents." Farmaco.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. sciforum.net [sciforum.net]

- 4. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds | Documents - Universidade de Santiago de Compostela [investigacion.usc.es]

- 5. researchgate.net [researchgate.net]

- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Dossier: Biological Targets of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine

Executive Summary

3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine (also referred to by its tautomeric form, 6-(2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ) is a privileged heterocyclic scaffold in medicinal chemistry.[1] It serves as a versatile pharmacophore capable of engaging multiple biological targets depending on the specific pathophysiological context.

While historically grounded in cardiovascular research as an analog of the heart failure drug Milrinone , recent high-throughput screening and structure-activity relationship (SAR) studies have repositioned this chemotype as a potent lead in oncology. Its primary biological targets include PIM-1 Kinase , Ubiquitin Specific Protease 7 (USP7) , and Phosphodiesterase 3 (PDE3) .

This technical guide dissects the molecular mechanisms, binding modes, and experimental validation protocols for these targets, designed for researchers in drug discovery and chemical biology.

Part 1: Chemical Identity & Physicochemical Properties[2]

Before addressing biological targets, it is critical to understand the molecule's behavior in solution.

-

Tautomerism: The compound exists in a tautomeric equilibrium between the 2-hydroxy-pyridine (enol) and 2-pyridone (lactam) forms. In physiological solutions and solid-state crystal structures, the 2-pyridone form predominates. This is crucial for target binding, as the amide (NH-C=O) moiety acts as a donor-acceptor motif for hydrogen bonding.

-

Structural Features:

-

3-Cyano Group: Acts as a weak hydrogen bond acceptor and is critical for orienting the molecule within kinase hinge regions or active sites.

-

6-(2-Thienyl) Moiety: A bioisostere of a phenyl ring, providing lipophilicity and

stacking interactions while reducing molecular weight and potentially altering metabolic stability compared to a benzene ring.

-

Part 2: Primary Biological Targets

PIM-1 Kinase (Oncology)

Role: Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a serine/threonine kinase overexpressed in hematological malignancies (AML, CLL) and prostate cancer. It promotes cell survival by phosphorylating BAD and inhibiting apoptosis.

Mechanism of Action: The 3-cyano-2-pyridone scaffold acts as an ATP-competitive inhibitor .

-

Binding Mode: The pyridone lactam motif (NH and C=O) forms hydrogen bonds with the kinase hinge region (typically interacting with the backbone of Glu121 or similar residues, depending on the specific kinase homology).

-

The "Cyano" Interaction: A distinguishing feature of 3-cyanopyridines is the interaction of the cyano group with the catalytic lysine (Lys67 in PIM-1). This interaction stabilizes the inhibitor in the ATP-binding pocket.

-

Thienyl Contribution: The 6-(2-thienyl) group occupies the hydrophobic pocket (Region II), providing van der Waals contacts that enhance affinity over the unsubstituted core.

Ubiquitin Specific Protease 7 (USP7/HAUSP) (Oncology)

Role: USP7 is a deubiquitinase that removes ubiquitin from MDM2, preventing its degradation. Stabilized MDM2 then degrades p53 (tumor suppressor). Inhibiting USP7 destabilizes MDM2, leading to the restoration of p53 levels and induction of apoptosis in tumor cells.

Mechanism of Action: 3-Cyano-2-pyridones have emerged as non-covalent inhibitors of the USP7 catalytic domain.

-

Binding Mode: The scaffold binds to the ubiquitin-binding pocket, sterically hindering the entry of the ubiquitin C-terminus. The thienyl group is essential for filling the hydrophobic cleft near the active site cysteine, improving potency compared to alkyl analogs.

Phosphodiesterase 3 (PDE3) (Cardiovascular)

Role: PDE3 hydrolyzes cAMP and cGMP.[2][3] Inhibition of PDE3 in cardiomyocytes increases intracellular cAMP, leading to increased calcium influx and positive inotropy (increased contractility).[4]

Mechanism of Action:

-

Context: This molecule is a direct structural analog of Milrinone (3-cyano-6-methyl-2-pyridone).

-

SAR Insight: Replacing the 6-methyl group of Milrinone with a 6-(2-thienyl) group retains PDE3 inhibitory activity but alters the lipophilicity profile. While Milrinone is a canonical heart failure drug, thienyl analogs are often explored to improve potency or reduce off-target effects, though they are less common in the clinic due to the established efficacy of Milrinone.

Part 3: Signaling Pathways & Visualizations

PIM-1 Signaling Cascade

The following diagram illustrates how inhibition of PIM-1 by the 3-cyano-2-pyridone scaffold leads to apoptosis.

Caption: Mechanism of PIM-1 inhibition leading to re-activation of the BAD pro-apoptotic pathway.

USP7-MDM2-p53 Axis

This diagram details the mechanism of USP7 inhibition for p53 restoration.

Caption: USP7 inhibition destabilizes MDM2, preventing p53 degradation and restoring tumor suppression.

Part 4: Experimental Validation Protocols

To validate the activity of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine against these targets, the following protocols are recommended.

Protocol A: PIM-1 Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC50 of the compound against recombinant PIM-1.

-

Reagents: Recombinant human PIM-1 kinase, PIM-1 substrate peptide (S6 peptide), Ultra-Pure ATP, ADP-Glo™ Kinase Assay Kit (Promega).

-

Preparation: Dissolve 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine in 100% DMSO to make a 10 mM stock. Serial dilute in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

-

Reaction:

-

Add 5 µL of compound (at 2x final conc.) to a 384-well white plate.

-

Add 2.5 µL of PIM-1 enzyme (optimized concentration, typically 1-5 ng/well). Incubate for 10 min at RT.

-

Add 2.5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL peptide).

-

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.

-

-

Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: USP7 Activity Assay (Ub-AMC)

Objective: Assess deubiquitinase inhibitory activity using a fluorogenic substrate.

-

Reagents: Recombinant USP7 (catalytic domain), Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) substrate.

-

Buffer: 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 5 mM DTT, 0.05% Tween-20.

-

Workflow:

-

Pre-incubate 20 nM USP7 with varying concentrations of the test compound (0.1 nM – 100 µM) in a black 96-well plate for 15 minutes at RT.

-

Initiate reaction by adding Ub-AMC substrate (final conc. 500 nM).

-

-

Kinetics: Monitor fluorescence release (Ex 380 nm / Em 460 nm) continuously for 30 minutes.

-

Analysis: Determine the initial velocity (

) from the linear portion of the curve. Plot % Activity vs. log[Compound] to determine IC50.

Part 5: Summary of Structure-Activity Relationship (SAR)

| Structural Motif | Function in Target Binding | Modification Effect |

| 2-Pyridone (Lactam) | H-bond donor/acceptor for Hinge Region (Kinase) or Active Site (USP7). | Methylation of N or O abolishes activity (locks tautomer). |

| 3-Cyano Group | H-bond acceptor; interacts with catalytic Lysine (e.g., Lys67 in PIM-1). | Replacement with -CONH2 or -COOH usually reduces potency significantly. |

| 6-(2-Thienyl) Group | Hydrophobic interaction (Lipophilic pocket). | Replacement with Phenyl maintains activity but lowers lipophilicity. Replacement with Methyl (Milrinone) shifts selectivity to PDE3. |

References

-

PIM-1 Kinase Inhibition

-

USP7 Inhibition

- Title: Discovery of 3-cyano-2-pyridones as a novel class of USP7 inhibitors.

- Source: European Journal of Medicinal Chemistry, 2017.

-

URL:[Link]

-

PDE3 Inhibition (Milrinone Analogs)

- Title: Synthesis and structure-activity relationships of new milrinone rel

- Source: Il Farmaco, 1996.

-

URL:[Link]

-

General Scaffold Activity

Sources

- 1. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Silico Prediction of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine Bioactivity

Executive Summary

This technical guide provides a rigorous in silico framework for evaluating the bioactivity of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine (hereafter referred to as CHP-Th ). This scaffold represents a privileged pharmacophore in medicinal chemistry, often exhibiting potent antimicrobial, antioxidant, and anticancer properties.[1]

The core challenge in modeling CHP-Th lies in its tautomeric ambiguity (2-hydroxy pyridine vs. 2-pyridone) and the rotational freedom of the thienyl ring. This guide moves beyond basic docking to establish a causal, self-validating workflow that accounts for electronic state, solvation effects, and dynamic stability.

Key Pharmacophore Features[1][2][3][4][5]

-

3-Cyano Group: Electron-withdrawing; potential hydrogen bond acceptor; increases metabolic stability.

-

2-Hydroxy/2-Pyridone: Critical hydrogen bond donor/acceptor motif (Lactam-Lactim tautomerism).

-

6-(2-Thienyl): Lipophilic moiety facilitating

-

Part 1: Molecular Characterization & Ligand Preparation

The accuracy of any in silico prediction relies entirely on the quality of the input structures. For CHP-Th, the standard "wash and minimize" protocols in many software packages are insufficient due to the tautomeric nature of the pyridine ring.

Tautomeric State Definition

The 2-hydroxy-pyridine moiety exists in equilibrium between the lactim (hydroxy) and lactam (pyridone) forms. In solution and solid state, the 2-pyridone (lactam) tautomer is generally favored energetically. Docking the wrong tautomer will result in incorrect hydrogen bond donor/acceptor mapping.

-

Protocol: Generate both tautomers, but prioritize the 2-pyridone form for initial screening unless the active site environment strongly favors the aromatic lactim form (e.g., a hydrophobic pocket with specific catalytic residues).

Geometry Optimization

Objective: To reach a local energy minimum to prevent high-energy steric clashes during the initial docking phase.

Methodology:

-

Sketch: Build the 2D structure of CHP-Th.

-

Force Field: Apply the MMFF94 or OPLS3e force field. These are parameterized well for heterocyclic organic molecules.

-

QM Optimization (Advanced): For publication-quality results, perform a DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA to fix the dihedral angle of the thienyl-pyridine bond.

ADMET Profiling (Pre-Screening)

Before docking, we assess if CHP-Th possesses "drug-like" properties.

Table 1: Predicted ADMET Profile for CHP-Th

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~202.23 g/mol | Favorable (< 500 Da, Rule of 5) |

| LogP (Lipophilicity) | 2.1 - 2.5 | Optimal for membrane permeability |

| TPSA | ~65 Ų | High oral bioavailability potential |

| H-Bond Donors | 1 (NH/OH) | Compliant (< 5) |

| H-Bond Acceptors | 3 (CN, O, S) | Compliant (< 10) |

| PAINS Alert | None | Low risk of false-positive assay interference |

Note: Data derived from consensus models (SwissADME/pkCSM).

Part 2: Target Identification & Docking Protocol

Based on the structural homology of cyanopyridines, two primary biological targets are prioritized:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary target for anticancer angiogenesis inhibition.

-

DNA Gyrase (Subunit B): A validated target for antimicrobial activity.

Experimental Workflow Diagram

The following diagram illustrates the critical path from ligand construction to dynamic validation.

Caption: Workflow for the in silico bioactivity prediction of CHP-Th, moving from quantum mechanical optimization to molecular dynamics validation.

Molecular Docking Methodology

Software: AutoDock Vina (Open Source) or GOLD (CCDC - Commercial).

Step-by-Step Protocol:

-

Protein Preparation:

-

Retrieve PDB structures: 4ASD (VEGFR-2) and 1KZN (DNA Gyrase).

-

Strip Water: Remove crystallographic water molecules (unless they bridge the ligand-protein interaction, e.g., in the kinase hinge region).

-

Protonation: Add polar hydrogens and compute Gasteiger charges. Crucial: Ensure the active site Histidine tautomers (HIE/HID/HIP) are set correctly based on the local environment.

-

-

Grid Box Definition:

-

Do not use "blind docking" for specific bioactivity prediction. Center the grid box on the co-crystallized ligand (e.g., Sorafenib for VEGFR-2).

-

Dimensions:

Å (sufficient to cover the ATP-binding pocket).

-

-

Docking Execution:

-

Exhaustiveness: Set to 32 or 64 (default is 8) to ensure thorough sampling of the thienyl ring rotation.

-

Generate 10 poses per run.

-

-

Validation (Self-Validating System):

-

Redocking: Before docking CHP-Th, extract the native ligand from the PDB and re-dock it.

-

Success Criterion: The RMSD between the docked pose and the crystal structure must be < 2.0 Å . If > 2.0 Å, the grid box or charge parameters are incorrect.

-

Part 3: Mechanism of Action & Interaction Analysis

Predicted Binding Mode (VEGFR-2)

The bioactivity of CHP-Th is hypothesized to stem from its ability to mimic the adenine ring of ATP in the kinase hinge region.

-

Hinge Region Interaction: The NH (donor) and C=O (acceptor) of the 2-pyridone core form a bidentate hydrogen bond network with the backbone residues (e.g., Cys919 in VEGFR-2).

-

Gatekeeper Interaction: The 3-Cyano group may project towards the solvent front or interact with the gatekeeper residue (Val916), influencing selectivity.

-

Hydrophobic Pocket: The 6-(2-Thienyl) group occupies the hydrophobic specificity pocket, engaging in T-shaped or parallel

-

Visualization of Signaling Pathway Inhibition

CHP-Th activity typically impacts downstream signaling by inhibiting phosphorylation.

Caption: Simplified signaling cascade showing the point of intervention for CHP-Th in the VEGFR-2 pathway.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify if the ligand stays bound under physiological conditions.

Protocol (GROMACS):

-

Topology Generation: Use CGenFF or ACPYPE to generate topology for CHP-Th (GAFF2 force field).

-

System Setup: Solvate the complex in a cubic box (TIP3P water model) with 1.0 nm padding. Neutralize with Na+/Cl- ions (0.15 M).

-

Equilibration:

-

NVT (Canonical): 100 ps at 300 K to stabilize temperature.

-

NPT (Isobaric): 100 ps at 1 bar to stabilize pressure.

-

-

Production Run: 50–100 ns simulation.

-

Analysis Metrics:

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (plateau) within the binding pocket. Fluctuations > 3 Å indicate instability/unbinding.

-

RMSF (Root Mean Square Fluctuation): Check if protein residues in the active site remain rigid (low RMSF) due to ligand binding.

-

References

-

El-Gohary, N. M., & Shaaban, M. I. (2018). Synthesis, antimicrobial, antiquorum-sensing, antitumor and molecular docking activities of new 3-cyano-2-pyridones. European Journal of Medicinal Chemistry.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

-

Moustafa, A. H., et al. (2021). Identification of Novel Cyanopyridones as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. Molecules.

Sources

The Cyanopyridine Pharmacophore: A Technical Review of Biological Activities and Therapeutic Potential

[1][2]

Executive Summary

The cyanopyridine scaffold, particularly the 2-amino-3-cyanopyridine core, represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This technical guide analyzes the pharmacological versatility of this scaffold, focusing on its anticancer, antimicrobial, and antiviral activities.[1] By synthesizing recent Structure-Activity Relationship (SAR) data and mechanistic insights (e.g., Pim-1 kinase inhibition, tubulin polymerization interference), this document serves as a blueprint for researchers designing the next generation of cyanopyridine-based therapeutics.

Structural Significance & Synthetic Accessibility

The Pharmacophore

The 2-amino-3-cyanopyridine moiety is characterized by a pyridine ring substituted with a nitrile group (-CN) at position 3 and an amino group (-NH2) at position 2. This arrangement allows for multiple non-covalent interactions with biological targets:

-

Hydrogen Bonding: The amino group acts as a donor, while the ring nitrogen and nitrile nitrogen act as acceptors.

-

-

-

Hydrophobic Interactions: Substituents at positions 4 and 6 (typically aryl or alkyl groups) modulate lipophilicity (LogP), influencing membrane permeability and bioavailability.

Synthetic Causality

The ubiquity of this scaffold in drug discovery is causally linked to its synthetic accessibility. The primary route is the One-Pot Multicomponent Reaction (MCR) .[2] This approach is preferred over sequential synthesis because it maximizes atom economy and allows for the rapid generation of combinatorial libraries—a critical requirement for high-throughput screening (HTS).

General Reaction Scheme:

Anticancer Activity: Mechanisms and SAR[1][4][5][6][7]

The most potent application of cyanopyridines lies in oncology. Recent studies have elucidated specific molecular targets, moving beyond general cytotoxicity.[3]

Primary Mechanisms of Action

-

Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase overexpressed in hematological malignancies and solid tumors (prostate, breast).[4] Cyanopyridines occupy the ATP-binding pocket of Pim-1, preventing phosphorylation of substrates like Bad and Cdc25A, thereby inducing apoptosis and cell cycle arrest.

-

Survivin Inhibition: Lipophilic cyanopyridine derivatives have been shown to downregulate Survivin, a member of the inhibitor of apoptosis (IAP) protein family.

-

Tubulin Polymerization Inhibition: Certain derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing mitotic arrest at the G2/M phase.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of the scaffold is strictly governed by substitution patterns.

| Position | Substitution Type | Biological Impact | Causality/Rationale |

| C-3 | Nitrile (-CN) | Essential | Critical for H-bonding; removal abolishes activity (e.g., in T. cruzi assays). |

| C-4 | Aryl Group | Variable | Electron-Withdrawing Groups (EWG) (e.g., |

| C-6 | Alkyl/Aryl | Lipophilic | Bulky lipophilic groups improve membrane permeability and survivin inhibition. |

| N-1 | Alkylation | Modulatory | N-alkyl derivatives show promise as Pim-1 inhibitors but may reduce solubility. |

Mechanistic Pathway Visualization

Figure 1: Multi-target pharmacological intervention of cyanopyridine derivatives in cancer cell signaling.

Antimicrobial and Antiviral Profiles[1][2][3][10]

Antimicrobial Activity

Cyanopyridines exhibit broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.

-

Key Insight: The presence of halogen atoms (Br, Cl) or nitro groups on the C-4 aryl ring enhances antibacterial potency via halogen bonding interactions with bacterial enzymes.

-

Antifungal: Derivatives have shown efficacy against Candida albicans, comparable to standard azoles in specific concentration ranges.

Antiviral Activity[1][2][3][10][11]

-

HIV-1 Integrase: 2-amino-3-cyanopyridines have been identified as inhibitors of HIV-1 integrase, an enzyme crucial for viral replication.[6]

-

Herpes Virus: Specific derivatives prevent viral DNA synthesis.

Experimental Protocols (Technical Core)

To ensure reproducibility and scientific integrity, the following protocols are standardized based on the reviewed literature.

Protocol A: One-Pot Synthesis of 2-Amino-3-Cyanopyridines

Objective: Efficient generation of the scaffold for SAR studies.

-

Reagents: Aromatic aldehyde (10 mmol), acetophenone/ketone (10 mmol), malononitrile (10 mmol), ammonium acetate (15 mmol).

-

Solvent/Catalyst: Ethanol (20 mL) with a catalytic amount of L-Proline (10 mol%) or Na2CaP2O7.

-

Procedure:

-

Combine reagents in a round-bottom flask.

-

Reflux at 80°C for 2–6 hours (monitor via TLC using Hexane:Ethyl Acetate 7:3).

-

Cool the reaction mixture to room temperature.

-

Pour onto crushed ice.

-

-

Purification:

-

Filter the solid precipitate.

-

Wash with cold water and ethanol.

-

Recrystallize from ethanol/DMF to obtain pure crystals.

-

-

Validation: Confirm structure via ¹H-NMR (look for amino singlet at

7.0–8.0 ppm) and IR (sharp nitrile peak at ~2200 cm⁻¹).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Quantitative assessment of anticancer potential.

-

Cell Preparation: Seed MCF-7 or HepG2 cells in 96-well plates (

cells/well) in DMEM media. Incubate for 24h at 37°C, 5% CO2. -

Compound Treatment:

-

Dissolve cyanopyridine derivatives in DMSO (Stock: 10 mM).

-

Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture media. Note: Final DMSO concentration must be <0.1% to avoid solvent toxicity.

-

Add 100 µL of diluted compound to wells. Include positive control (e.g., Cisplatin) and vehicle control (DMSO).

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: Experimental Workflow Diagram

Figure 2: Iterative workflow for the development of bioactive cyanopyridine ligands.

References

-

Manna, K., et al. (2014).[6][7] "2-Amino-3-cyanopyridine: A Bioactive Scaffold."[6][8][7] International Journal of Pharmaceutical Sciences and Research.

-

Anwer, K. E., et al. (2023).[7] "Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives." Scientific Reports.[9][7]

-

Sun, Y., et al. (2021).[7] "Synthesis and biological evaluation of 17-cyanopyridine derivatives of pregnenolone as potential anti-prostate cancer agents." Steroids.[7]

-

Bhadke, P. K., et al. (2023).[7] "L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines."[7] Journal of Chemical Sciences.

-

Perveen, S., et al. (2023). "A review: Biological activities of novel cyanopyridine derivatives." Archiv der Pharmazie.

-

Gomha, S. M., et al. (2020).[10] "Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives." ACS Omega.

Sources

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemlett.com [jchemlett.com]

- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine molecular weight and formula

Structural Analysis, Synthetic Methodologies, and Pharmacophore Utility

Executive Summary

This technical guide profiles 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine (CAS: 56304-76-8), a critical heterocyclic scaffold in medicinal chemistry.[1] Often existing in equilibrium with its tautomer 2-oxo-6-(2-thienyl)-1,2-dihydropyridine-3-carbonitrile , this molecule serves as a "privileged structure" in drug discovery.[1] Its structural architecture—combining a hydrogen-bond donor/acceptor motif (pyridone) with a pi-excessive heteroaryl substituent (thiophene)—makes it an ideal precursor for fused heterocyclic systems (e.g., thienopyridines) and a potent pharmacophore for kinase inhibition.[1][2]

Part 1: Physicochemical Profile[2][3][4]

The molecule is defined by a substituted pyridine ring capable of lactam-lactim tautomerism.[1][2] In the solid state and polar solvents, the 2-pyridone (lactam) form predominates, a critical factor when modeling receptor-ligand interactions.[1]

Key Data Table[1][2][5][6][7]

| Property | Specification |

| IUPAC Name | 6-(thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Common Name | 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine |

| CAS Registry Number | 56304-76-8 |

| Molecular Formula | |

| Molecular Weight | 202.23 g/mol |

| Exact Mass | 202.0201 Da |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Low in water; soluble in DMSO, DMF, hot Ethanol |

| Melting Point | >250 °C (Decomposition typical for cyanopyridones) |

Structural Dynamics: Tautomerism

Understanding the tautomeric equilibrium is vital for synthesis and binding affinity studies.[1][2] The equilibrium shifts based on solvent polarity.[1][2]

-

Form A (Lactam): 2-oxo-1,2-dihydropyridine.[1][3][4][5] Dominant in crystal structures and aqueous solution.[1][2] Acts as a hydrogen bond donor (NH) and acceptor (C=O).[1][2]

-

Form B (Lactim): 2-hydroxypyridine.[1][2] Favored in the gas phase or non-polar solvents.[1][2] Acts as a hydrogen bond donor (OH) and acceptor (N).[1][2]

Figure 1: The tautomeric shift dictates the molecule's reactivity profile, with the lactam form being the primary species in biological assays.[1][6]

Part 2: Synthetic Architecture

Methodology: One-Pot Multicomponent Cyclization

The most robust route to synthesize 3-cyano-2-hydroxy-6-(2-thienyl)-pyridine is via a Four-Component Condensation (or modified Guareschi-Thorpe condensation).[1] This method is preferred over stepwise approaches due to higher atom economy and simplified workup.[1][2]

Reaction Scheme:

Experimental Protocol

Note: This protocol is derived from standard methodologies for 4,6-disubstituted-3-cyanopyridones.

-

Reagent Preparation:

-

Reaction Workflow:

-

Dissolve 2-acetylthiophene and ethyl cyanoacetate in ethanol in a round-bottom flask.

-

Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).[1][2]

-

Mechanistic Insight: The reaction proceeds via an initial Knoevenagel condensation between the ketone and cyanoacetate, followed by a Michael addition of ammonia (or enamine formation) and subsequent cyclization/dehydration.[1][2]

-

-

Isolation & Purification (Self-Validating Step):

-

Precipitation: Upon cooling to room temperature, the product typically precipitates out as a solid due to the low solubility of the pyridone core in cool ethanol.[1][2]

-

Washing: Wash the cake with cold ethanol (

mL) and water ( -

Recrystallization: If purity is <95% by HPLC, recrystallize from DMF/Ethanol or Glacial Acetic Acid.[1][2]

-

Figure 2: Step-by-step synthetic workflow for the one-pot condensation reaction.

Part 3: Analytical Characterization[2]

To validate the synthesis, the following spectral signatures must be confirmed.

-

IR Spectroscopy (ATR):

-

1H NMR (DMSO-d6, 400 MHz):

Part 4: Applications in Drug Discovery[1][2][4]

This molecule is not merely a final product but a versatile intermediate scaffold .[1][2]

Kinase Inhibition (PIM-1 / CDK)

The 3-cyano-2-pyridone motif mimics the adenine ring of ATP, allowing it to function as a hinge-binder in kinase inhibitors.[1] The thiophene ring provides lipophilic contacts within the hydrophobic pocket of enzymes like PIM-1 kinase, which is overexpressed in hematological malignancies.[1][2]

Precursor to Thienopyridines

Reaction of the cyano group and the adjacent carbonyl allows for the fusion of a third ring.[1][2]

-

Protocol: Reacting the title compound with

-haloketones (e.g., chloroacetone) in the presence of a base (Thorpe-Ziegler reaction) yields thieno[2,3-b]pyridines , a class of compounds with potent antiproliferative and antiviral activities.[1]

Fluorescence Probes

Due to the extended conjugation between the thiophene and the cyanopyridone core, derivatives of this molecule exhibit fluorescence.[1][2] This property is utilized in designing solvatochromic dyes for biological imaging.[1][2]

References

-

PubChem. (n.d.).[1][2][5][7][8] 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine (Compound). National Library of Medicine.[1][2][7] Retrieved January 28, 2026, from [Link]

-

Misic-Vukovic, M., et al. (1998).[1][2] Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Journal of the Serbian Chemical Society.[1][2] (Contextual synthesis reference).

-

El-Gaby, M. S. A. (2004).[1][2] Synthesis and biological activity of some new thieno[2,3-b]pyridine derivatives. Il Farmaco. (Describes the utility of the scaffold).

-

Sotelo, E., et al. (2002).[1][2] Pyridine-3-carbonitriles: A new class of potent A1 adenosine receptor antagonists.[1][2] Journal of Medicinal Chemistry. (Pharmacophore utility).[1][2][3][9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Oxo-1,2-dihydropyridine-3-carbonitrile | Chemical Properties, Applications, Safety & Synthesis | Reliable China Supplier [pipzine-chem.com]

- 5. 6-(2-Hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | C18H12N2O2 | CID 23770859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Cyano-2-pyridone | C6H4N2O | CID 577543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

Solubility profile of 3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine in organic solvents

[1][2]

Executive Technical Summary

3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine (CHP) is a pharmacologically significant scaffold, often utilized as an intermediate in the synthesis of bioactive thienopyridines.[1][2] Its solubility behavior is governed by a complex interplay between its lipophilic thienyl moiety and the polar cyano-pyridone core , which exhibits lactam-lactim tautomerism.[1][2]

Understanding the solubility landscape of CHP is critical for:

-

Process Optimization: Maximizing yield during nucleophilic substitution or cyclization reactions.[1][2]

-

Purification: Designing anti-solvent crystallization protocols (e.g., DMSO/Water systems).[1][2]

-

Formulation: Enhancing bioavailability of CHP-derived drug candidates.

This guide details the experimental protocols, thermodynamic modeling, and solvent-specific interactions required to establish a validated solubility profile.

Chemical Identity & Tautomeric Considerations

Before solubility measurement, the solute's structural state must be defined.[1][2] CHP exists in a tautomeric equilibrium that shifts based on solvent polarity.[1][2]

-

Lactam Form (2-pyridone): Dominant in solid state and polar solvents (DMSO, Methanol).[1][2] Favored by the stabilization of the amide-like resonance.[1][2]

-

Lactim Form (2-hydroxypyridine): May exist in trace amounts in non-polar aprotic solvents (Toluene), though the electron-withdrawing cyano group at C3 strongly biases the equilibrium toward the lactam.[1][2]

Implication: Solubility data should be treated as the sum of both tautomers, though the lactam form dictates the primary solute-solvent interactions (hydrogen bond acceptor via carbonyl, donor via N-H).[1][2]

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity (E-E-A-T), the following Laser Monitoring Dynamic Method is recommended over the static shake-flask method for its superior precision and speed.

Apparatus Setup[1][2]

-

Vessel: Double-walled glass jacketted vessel (50 mL) coupled to a programmable thermostatic bath (uncertainty

K). -

Agitation: Magnetic stirring at 400 rpm (constant).

-

Detection: Laser transmissivity monitor.[1][2] A laser beam passes through the solution to a photodetector.[1][2]

Step-by-Step Workflow

-

Solvent Charge: Accurately weigh solvent (

) into the vessel.[1][2] -

Solute Addition: Add a known mass of CHP (

) in excess of expected solubility. -

Equilibration: Heat to

(e.g., 293.15 K) and stir for 30 mins. -

Dissolution Detection: Slowly increase temperature (0.5 K/min). The dissolution point is defined as the temperature where laser transmittance reaches a maximum plateau (indicating total dissolution of suspended particles).[1][2]

-

Gravimetric Verification: For static validation, filter a saturated solution, dry the supernatant, and weigh the residue.[1][2]

Analytical Workflow Diagram[1][2]

Figure 1: Laser dynamic solubility determination workflow for CHP.

Solubility Profile Analysis

Solvent Ranking & Interaction Mechanisms

Based on the structural pharmacophore of CHP (Polar Head + Lipophilic Tail), the solubility profile in neat organic solvents typically follows this hierarchy:

| Solvent Class | Representative Solvents | Solubility Trend | Mechanistic Insight |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions with the cyano group; disruption of CHP intermolecular H-bonds.[1][2] |

| Short-Chain Alcohols | Methanol, Ethanol | High | H-bonding capability matches the lactam/hydroxyl motif.[1][2] Solubility decreases as alkyl chain length increases.[1][2] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | Good solvation of the cyano group but lacks H-bond donors to stabilize the carbonyl oxygen effectively.[1][2] |

| Esters | Ethyl Acetate | Low-Moderate | Weaker interaction; useful as an anti-solvent or for extraction.[1][2] |

| Non-Polar | Toluene, Hexane | Very Low | The polar cyano-pyridone core is energetically unfavorable in non-polar media despite the thienyl group.[1][2] |

| Water | Water | Insoluble | High lattice energy of CHP overcomes hydration enthalpy.[1][2] |

Temperature Dependence (Thermodynamics)

The solubility of CHP increases with temperature in all organic solvents, indicating an endothermic dissolution process (

Quantitative Modeling

To correlate experimental data, the Modified Apelblat Equation is the industry standard for this class of rigid heterocyclic compounds:

- : Mole fraction solubility

- : Absolute temperature (K)[1][2]

- : Empirical model parameters derived via regression analysis.

Thermodynamic Parameters Calculation:

From the Van't Hoff plot (

-

Enthalpy (

): Positive values (typically 10–40 kJ/mol).[1][2] Represents the energy required to break the crystal lattice.[1][2] -

Entropy (

): Positive values.[1][2] Represents the disorder increase upon mixing.[1][2] -

Gibbs Energy (

): Positive values (

Thermodynamic Cycle & Application

Understanding the dissolution mechanism requires analyzing the thermodynamic cycle, which splits the process into Fusion (breaking the lattice) and Mixing (solvation).[1][2]

Thermodynamic Cycle Diagram[1][2]

Figure 2: Thermodynamic cycle of CHP dissolution. The high melting point of CHP implies a large

Practical Implications for Drug Development[1][2]

-

Crystallization: The steep solubility curve in Ethanol makes it an ideal solvent for cooling crystallization.[1][2]

-

Purification: A DMSO/Water system is recommended for anti-solvent precipitation.[1][2] Dissolve CHP in DMSO (high solubility) and slowly add Water (insoluble) to precipitate high-purity crystals.[1][2]

-

Synthesis: Reactions involving CHP should utilize DMF or Ethanol to ensure homogeneity, avoiding non-polar solvents like Toluene which may lead to slurry reactions and slower kinetics.[1][2]

References

-

Synthesis & Characterization

-

Solubility Measurement Protocols

-

Thermodynamic Modeling

-

Compound Data

Computational Characterization of 3-Cyano-2-Pyridones: A Theoretical Framework for Drug Design

Executive Summary: The Electronic Scaffold

The 3-cyano-2-pyridone moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in cardiotonic agents, kinase inhibitors, and non-nucleoside reverse transcriptase inhibitors. Its unique electronic signature arises from the push-pull mechanism between the electron-donating lactam nitrogen and the electron-withdrawing cyano group at position 3.